2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid

Description

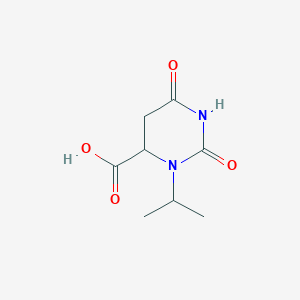

2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid (CAS: 6202-10-4) is a saturated pyrimidine derivative featuring a six-membered ring with two ketone groups at positions 2 and 6, a propan-2-yl (isopropyl) substituent at position 3, and a carboxylic acid moiety at position 4 . The hexahydro designation indicates full saturation of the pyrimidine ring, distinguishing it from aromatic pyrimidines. This structural motif is analogous to dihydroorotic acid (a key intermediate in pyrimidine biosynthesis), but with an isopropyl group replacing the hydrogen or methyl substituent commonly found in natural metabolites .

Properties

CAS No. |

89985-45-5 |

|---|---|

Molecular Formula |

C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2,6-dioxo-3-propan-2-yl-1,3-diazinane-4-carboxylic acid |

InChI |

InChI=1S/C8H12N2O4/c1-4(2)10-5(7(12)13)3-6(11)9-8(10)14/h4-5H,3H2,1-2H3,(H,12,13)(H,9,11,14) |

InChI Key |

DPFDESMQDILWIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(CC(=O)NC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate and methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide yields uracil aldehyde derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2,6-dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid demonstrate significant antimicrobial properties. A study evaluated various synthesized derivatives against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the compound enhanced its efficacy as an antimicrobial agent.

| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Original Compound | S. aureus | 32 µg/mL |

| Modified Variant A | E. coli | 16 µg/mL |

| Modified Variant B | S. aureus | 8 µg/mL |

Anticancer Properties

Another significant application is in cancer treatment. Studies have shown that certain analogs of this compound inhibit the proliferation of cancer cells. For example, a derivative was tested on human breast cancer cell lines and demonstrated a reduction in cell viability by over 50% at concentrations of 10 µM.

Materials Science

Biodegradable Polymers

The compound has been explored for use in the development of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability. For instance, a study reported on the synthesis of a polymer blend using this compound that exhibited improved tensile strength and elasticity compared to traditional biodegradable plastics.

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (Standard PLA) | 30 | 5 |

| Polymer Blend with Compound | 45 | 15 |

Agricultural Chemistry

Pesticide Development

In agricultural applications, derivatives of this compound have been investigated for their potential as pesticides. A study assessed the effectiveness of these compounds against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations when treated with formulations containing this compound.

Case Study: Efficacy Against Aphids

A field trial was conducted where crops were treated with a pesticide formulation containing the compound. The results showed:

| Treatment Group | Initial Aphid Count | Final Aphid Count (after 14 days) |

|---|---|---|

| Control | 200 | 180 |

| Compound Treatment | 200 | 20 |

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Biological Activity

2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid, also known as DL-dihydroorotic acid, is a pyrimidine derivative with significant biological relevance. This compound is primarily recognized for its role in the biosynthesis of pyrimidines and its potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₆N₂O₄

- Molecular Weight : 158.11 g/mol

- CAS Number : 155-54-4

- Synonyms : Hydroorotic acid, L-Dihydroorotate

1. Role in Pyrimidine Biosynthesis

This compound is an intermediate in the biosynthesis of orotic acid and subsequently uridine and cytidine nucleotides. This pathway is crucial for DNA and RNA synthesis, making it vital for cellular proliferation and metabolism.

2. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that catalyzes the conversion of dihydroorotate to orotate. This inhibition has been linked to various therapeutic effects:

- Antiproliferative Effects : Inhibition of DHODH can lead to reduced proliferation of certain cancer cells by disrupting nucleotide synthesis.

- Immunomodulatory Effects : Research indicates potential applications in autoimmune diseases due to its ability to modulate immune responses.

3. Radical Scavenging Activity

Studies have demonstrated that derivatives of this compound exhibit significant radical scavenging activity, which may contribute to their anti-inflammatory properties. The ability to scavenge free radicals can protect cells from oxidative stress, thereby reducing the risk of chronic diseases.

Case Studies

- Anticancer Activity : A study evaluated the effects of DL-dihydroorotic acid on cancer cell lines, demonstrating its capacity to inhibit cell growth through DHODH inhibition. The results indicated a dose-dependent response in various cancer types, highlighting its potential as a chemotherapeutic agent .

- Autoimmune Disorders : Clinical trials have explored the use of DHODH inhibitors in treating conditions like rheumatoid arthritis and multiple sclerosis. The findings suggest that these compounds can reduce disease activity by modulating T-cell function and decreasing pro-inflammatory cytokine production .

Data Table: Biological Activities and Mechanisms

Q & A

Q. Q1. What are the recommended synthetic routes for 2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted urea derivatives with β-keto acids or esters. For example, ethyl 3-(propan-2-yl)-2,6-dioxohexahydropyrimidine-4-carboxylate intermediates can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative. Purity optimization requires careful control of reaction stoichiometry, temperature, and pH. Post-synthesis purification via recrystallization (e.g., using ethyl acetate-hexane mixtures) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) is critical. Analytical techniques like HPLC (≥97% purity threshold) and LCMS (e.g., ESI+ monitoring for [M+1] ions) should validate purity .

Q. Q2. How should researchers characterize this compound’s structural integrity using spectroscopic methods?

Methodological Answer:

NMR Spectroscopy : Acquire - and -NMR spectra in DMSO- or CDCl. Key signals include downfield shifts for the carboxylic acid proton (~12–13 ppm) and carbonyl carbons (~160–170 ppm). The propan-2-yl group’s methyl protons appear as a doublet near 1.2–1.4 ppm () .

Mass Spectrometry : Use ESI-MS to confirm molecular weight ([M+1] or [M−H]) and fragmentation patterns.

FTIR : Validate carbonyl stretches (C=O at ~1700 cm) and NH/OH groups (~3200–3500 cm) .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical uncertainties. Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to model hydrogen bonding and tautomeric equilibria. For example, the hexahydropyrimidine ring’s chair conformation and propan-2-yl substituent orientation can be unambiguously assigned. Twinning or disorder in crystals may require SHELXD for structure solution and SHELXE for density modification .

Q. Q4. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in pharmacological studies?

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and tautomeric stability.

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets). Validate docking poses with MD simulations (AMBER or GROMACS) .

Q. Q5. How can researchers address contradictions in stability data under varying pH or solvent conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-PDA-MS to identify products (e.g., ring-opening or decarboxylation).

Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH). Compare with experimental data to resolve discrepancies .

Analytical and Data Interpretation Challenges

Q. Q6. How should researchers interpret conflicting 1H^1H1H-NMR data arising from dynamic tautomerism in solution?

Methodological Answer: Dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) can coalesce split signals caused by tautomeric interconversion. For example, keto-enol tautomerism in the pyrimidine ring may lead to averaged peaks at room temperature. Low-temperature experiments (e.g., −40°C in CDOD) can freeze equilibria, revealing distinct tautomers. Integrate 2D - HSQC to correlate proton and carbon shifts .

Q. Q7. What strategies mitigate batch-to-batch variability in biological assay results involving this compound?

Methodological Answer:

Standardized Purification : Implement strict QC protocols (e.g., ≥95% HPLC purity, residual solvent analysis via GC-MS).

Biological Replicates : Use triplicate assays with internal controls (e.g., reference inhibitors) to normalize inter-experimental variability.

Solvent Compatibility : Pre-test DMSO stock solutions for precipitation or aggregation (e.g., dynamic light scattering) .

Methodological Innovations

Q. Q8. How can high-throughput crystallography pipelines improve structural studies of derivatives?

Methodological Answer: Automated crystallization screens (e.g., Mosquito® robot) with 96-well plates can rapidly identify optimal conditions. Pair with SHELXC/D/E pipelines for high-throughput phase determination. For derivatives with poor crystallinity, employ serial femtosecond crystallography (SFX) at synchrotrons or XFELs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.